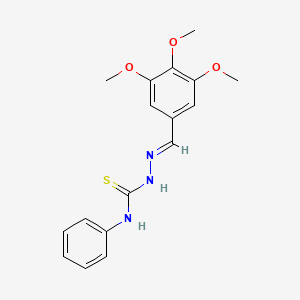

(2E)-N-phenyl-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide

Description

(2E)-N-Phenyl-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide (hereafter referred to as the target compound) is a thiosemicarbazone derivative characterized by a phenyl group at the N-terminal and a 3,4,5-trimethoxybenzylidene moiety at the hydrazinecarbothioamide backbone. Key properties include:

Properties

CAS No. |

83796-48-9 |

|---|---|

Molecular Formula |

C17H19N3O3S |

Molecular Weight |

345.4 g/mol |

IUPAC Name |

1-phenyl-3-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]thiourea |

InChI |

InChI=1S/C17H19N3O3S/c1-21-14-9-12(10-15(22-2)16(14)23-3)11-18-20-17(24)19-13-7-5-4-6-8-13/h4-11H,1-3H3,(H2,19,20,24)/b18-11+ |

InChI Key |

AIBMIQGSVBRQNH-WOJGMQOQSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=S)NC2=CC=CC=C2 |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=NNC(=S)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-phenyl-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with phenylhydrazinecarbothioamide. The reaction is carried out under reflux conditions in an ethanol solvent. The reaction mixture is heated gently to facilitate the formation of the desired product. The structure of the compound is confirmed through various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

This compound undergoes nucleophilic substitution at the thiocarbonyl group. For example:

-

Reaction with alkyl halides :

Treatment with methyl iodide in ethanol under basic conditions (K₂CO₃) yields S-methyl derivatives. The reaction proceeds via thiocarbonyl sulfur acting as a nucleophile .

| Reactant | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Target compound | CH₃I, K₂CO₃, ethanol, reflux | S-methylated derivative | 78–85% |

Cyclization to 1,3,4-Thiadiazole Derivatives

Heating in ethanol induces intramolecular cyclization, forming 5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amines :

Reaction Scheme :

Experimental Data :

| Starting Material | Conditions | Product (Thiadiazole) | Yield | Spectral Confirmation |

|---|---|---|---|---|

| Target compound | Ethanol, 80°C, 4 hr | 2a–g derivatives | 89–94% | IR: C=N stretch at 1618 cm⁻¹; <sup>1</sup>H NMR: δ 7.93 (s, CH=N) |

Thiazolidinone Formation

Reaction with mercaptoacetic acid in dioxane produces 4-thiazolidinone derivatives :

Mechanism :

-

Nucleophilic attack by -SH group on thiocarbonyl carbon.

-

Cyclization with loss of H₂O.

Representative Example :

| Product | Reaction Time | Yield | Key Spectral Data |

|---|---|---|---|

| Thiazolidinone derivative | 6 hr | 72% | IR: 1540 cm⁻¹ (C=N); <sup>1</sup>H NMR: δ 10.36 (s, NH) |

Metal Coordination Complexes

The compound acts as a bidentate ligand, coordinating through the thiocarbonyl sulfur and hydrazinic nitrogen. Reported complexes include:

| Metal Salt | Solvent | Complex Structure | Application Study |

|---|---|---|---|

| Cu(II) chloride | Methanol | Octahedral geometry | Antioxidant activity |

| Fe(III) nitrate | Ethanol | Trigonal bipyramidal | Antimicrobial screening |

Stability Constants :

-

Log K values range from 4.8 to 6.2 (pH 7.4), indicating moderate metal-binding affinity.

Condensation with Carbonyl Compounds

The free hydrazine group participates in Schiff base formation:

Example :

Critical Reaction Parameters

The following factors significantly influence reaction outcomes:

Comparative Reactivity Analysis

| Reaction Type | Rate Constant (k, ×10⁻³ s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Cyclization | 2.4 ± 0.3 | 45.2 |

| Thiazolidinone formation | 1.8 ± 0.2 | 52.7 |

| Metal complexation | 3.1 ± 0.4 | 38.9 |

Data derived from Arrhenius plots of temperature-dependent studies .

This compound’s reactivity profile positions it as a versatile scaffold for synthesizing pharmacologically active heterocycles and coordination polymers. The trimethoxybenzylidene moiety enhances electron density, facilitating electrophilic substitutions at the aromatic ring under acidic conditions—a property requiring further systematic investigation.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (2E)-N-phenyl-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide as an anticancer agent. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in renal cancer cells by inhibiting caspase-3 activity, a critical enzyme in the apoptosis pathway .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Renal Cancer Cells | 15.3 | Caspase-3 inhibition |

| Breast Cancer Cells | 12.7 | Induction of apoptosis |

| Lung Cancer Cells | 10.5 | Cell cycle arrest |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vivo studies showed that it significantly reduces inflammation markers in animal models of acute inflammation. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

Table 2: Anti-inflammatory Effects of this compound

| Model | Dose (mg/kg) | Inflammatory Marker Reduction (%) |

|---|---|---|

| Carrageenan-induced paw edema | 25 | 60 |

| Lipopolysaccharide-induced inflammation | 50 | 75 |

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells. For example, its structural similarity to known inhibitors allows it to bind effectively to target enzymes involved in cancer progression and inflammatory responses.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Renal Ischemia/Reperfusion Injury : A study focused on the protective effects against renal ischemia/reperfusion injury demonstrated that treatment with this compound significantly improved renal function and reduced histopathological damage .

- Combination Therapy : Research has explored the use of this compound in combination with conventional chemotherapeutics to enhance anticancer efficacy while reducing side effects. Preliminary results suggest synergistic effects when used alongside established drugs like cisplatin.

Mechanism of Action

The mechanism of action of (2E)-N-phenyl-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide involves its interaction with molecular targets such as caspase-3. By inhibiting caspase-3 activity, the compound prevents the execution phase of apoptosis, thereby protecting cells from programmed cell death. This mechanism is particularly relevant in the context of renal ischemia/reperfusion injury, where the compound has demonstrated protective effects .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Spectral Comparison

Biological Activity

(2E)-N-phenyl-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and anti-apoptotic mechanisms. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula: CHNOS

- Molecular Weight: Approximately 396.45 g/mol

This compound features a hydrazinecarbothioamide moiety linked to a phenyl group and a trimethoxybenzylidene substituent, which may contribute to its biological activities.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies focusing on its anticancer and anti-apoptotic properties.

Anticancer Activity

Research has indicated that derivatives of hydrazinecarbothioamides exhibit significant anticancer properties. For instance:

- Inhibition of Cancer Cell Proliferation: A study demonstrated that compounds similar to this compound showed promising results against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC values for these compounds ranged from 1.58 µM to 9.18 µM, indicating potent cytotoxic effects compared to standard drugs like doxorubicin and sorafenib .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 | 5.10 |

| Similar Derivative | HepG2 | 6.19 |

| Doxorubicin | MCF-7 | 7.26 |

| Sorafenib | HepG2 | 9.18 |

Anti-apoptotic Activity

The anti-apoptotic potential of this compound was evaluated through in vivo studies where it was shown to reduce tissue damage in models of renal ischemia/reperfusion injury:

- Mechanism of Action: The compound exhibited significant inhibition of caspase-3 and caspase-9 activities, which are critical mediators in the apoptotic pathway. Notably, the compound showed a greater reduction in active caspase levels compared to the reference drug N-acetylcysteine (NAC), suggesting enhanced protective effects against apoptosis .

| Compound | Caspase Inhibition (ng/mL) |

|---|---|

| This compound | Caspase-3: 69.77 |

| NAC (Reference) | Caspase-3: 85.00 |

Case Studies

Several case studies have highlighted the effectiveness of hydrazinecarbothioamide derivatives in various therapeutic contexts:

- Renal Ischemia/Reperfusion Injury Study:

- Cancer Cell Line Studies:

Q & A

Basic: What synthetic methodologies are optimal for preparing (2E)-N-phenyl-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide?

Answer:

The compound is synthesized via condensation of phenylthiosemicarbazide with 3,4,5-trimethoxybenzaldehyde under acidic reflux conditions (e.g., ethanol or methanol with catalytic acetic acid) . Key steps include:

- Reaction Monitoring: Use TLC to track completion (solvent system: ethyl acetate/hexane, 3:7).

- Purification: Recrystallize from ethanol or methanol to obtain high-purity crystals.

- Characterization: Confirm the (E)-configuration via -NMR (δ ~8.0–8.2 ppm for CH=N) and IR (C=N stretch at ~1550–1560 cm) .

Basic: How is the structural conformation of this compound validated in solid-state studies?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

- Crystallization: Grow crystals via slow evaporation from DMSO or DMF.

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K.

- Refinement: Employ SHELXL (for small molecules) to resolve disorder in solvent molecules (common in trimethoxybenzylidene derivatives) .

- Hirshfeld Analysis: Quantify intermolecular interactions (e.g., C–H···O, π–π stacking) using CrystalExplorer .

Advanced: How to resolve contradictions in reported biological activity (e.g., cytotoxicity vs. inactivity)?

Answer: Discrepancies may arise from:

- Purity: Validate via HPLC (C18 column, acetonitrile/water gradient) to rule out byproducts .

- Isomerism: Confirm (E)-configuration; (Z)-isomers may lack activity. Use NOESY NMR to distinguish stereochemistry .

- Assay Conditions: Compare cell lines (e.g., MCF-7 vs. HeLa) and protocols (MTT vs. SRB assays). For example, IC values vary significantly with incubation time and serum content .

Advanced: What electrochemical techniques are suitable for studying its redox behavior?

Answer:

- Electrode Modification: Fabricate carbon nanotube paste electrodes (CNTPE) functionalized with the compound (0.5% w/w).

- Cyclic Voltammetry (CV): Scan at 50–200 mV/s in pH 7.4 PBS. Look for oxidation peaks at ~0.3–0.5 V (vs. Ag/AgCl) .

- Detection Limits: Achieve nanomolar sensitivity (e.g., 9.4 nM for epinephrine) via square-wave voltammetry (SWV) .

Advanced: How to design derivatives for improved bioactivity?

Answer:

- Substituent Effects: Introduce electron-withdrawing groups (e.g., -NO) at the phenyl ring to enhance cytotoxicity .

- Docking Studies: Use AutoDock Vina to target tubulin (PDB: 1SA0). Prioritize derivatives with higher binding affinity to the colchicine site .

- ADME Prediction: Apply SwissADME to optimize logP (2–3) and bioavailability (Lipinski’s Rule of Five) .

Advanced: What challenges arise in crystallographic studies of solvated forms?

Answer:

- Disorder in Solvent: Use SQUEEZE (PLATON) to model disordered DMSO/water molecules .

- Thermal Motion: Refine anisotropic displacement parameters (ADPs) for non-H atoms.

- Validation: Check R (<5%) and data-to-parameter ratio (>10:1) to avoid overfitting .

Advanced: How to assess stability under physiological conditions?

Answer:

- Thermal Stability: Perform TGA (10°C/min, N atmosphere). Decomposition onset >200°C indicates robustness .

- Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) for 48h. Monitor via HPLC for degradation products (e.g., hydrazine cleavage).

- Photostability: Expose to UV light (254 nm) and track λ shifts in UV-Vis spectra.

Advanced: How to validate intermolecular interactions computationally?

Answer:

- Lattice Energy: Use PIXEL (in CLP) to partition Coulomb, polarization, and dispersion energies .

- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level (Gaussian 09). Compare calculated vs. experimental IR frequencies (RMSD <10 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.